Spectroscopic Fingerprint of Boc-N-Me-Ser-OMe: A Technical Guide for Researchers
Spectroscopic Fingerprint of Boc-N-Me-Ser-OMe: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the expected spectroscopic data for N-(tert-butoxycarbonyl)-N-methyl-L-serine methyl ester (Boc-N-Me-Ser-OMe), a key building block in peptide synthesis and drug discovery. Due to the limited availability of published experimental spectra for this specific N-methylated derivative, this guide synthesizes predicted data based on established spectroscopic principles and data from analogous compounds. It is designed to serve as a practical reference for researchers, scientists, and drug development professionals for the identification, characterization, and quality control of this important molecule.
Introduction: The Significance of N-Methylation and Spectroscopic Characterization
N-methylation of amino acids is a critical modification in medicinal chemistry, often imparting enhanced metabolic stability, increased cell permeability, and improved conformational control to peptides. The target molecule, Boc-N-Me-Ser-OMe, incorporates this feature within a protected serine framework, making it a valuable precursor for the synthesis of novel peptidomimetics.
Accurate and comprehensive spectroscopic characterization is paramount to ensure the identity, purity, and structural integrity of such modified amino acids. This guide delves into the three primary spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Key Functional Groups
A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data.
Caption: Molecular structure of Boc-N-Me-Ser-OMe with key functional groups highlighted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of Boc-N-Me-Ser-OMe are detailed below.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for Boc-N-Me-Ser-OMe (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Notes |
| ~4.8 - 4.6 | dd | 1H | Hα | The α-proton is coupled to the two diastereotopic β-protons. Its chemical shift is influenced by the adjacent ester and N-methyl-N-Boc groups. |
| ~3.9 - 3.7 | m | 2H | Hβ | The β-protons are diastereotopic due to the adjacent chiral center and will appear as a multiplet. They are coupled to the α-proton. |
| ~3.75 | s | 3H | -OCH₃ | The methyl ester protons appear as a sharp singlet. |
| ~2.9 | s | 3H | N-CH₃ | The N-methyl protons will appear as a singlet. The chemical shift is characteristic of a methyl group attached to a nitrogen atom within a carbamate. |
| ~2.5 | br s | 1H | -OH | The hydroxyl proton signal is often broad and its chemical shift is concentration and solvent dependent. It may exchange with D₂O. |
| ~1.45 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group of the Boc protector appear as a strong singlet. |
Expertise & Experience Insights: The presence of the N-methyl group removes the N-H proton, which simplifies the spectrum compared to its non-methylated counterpart. The rotamers around the carbamate bond can sometimes lead to broadening of the N-methyl and Boc signals, although at room temperature, a single set of averaged signals is expected.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for Boc-N-Me-Ser-OMe (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale & Notes |
| ~171 | C=O (Ester) | The ester carbonyl carbon typically resonates in this downfield region. |
| ~156 | C=O (Boc) | The carbamate carbonyl carbon is also found in the downfield region, characteristic of this functional group. |
| ~80 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~63 | Cβ | The carbon bearing the hydroxyl group is shifted downfield due to the electronegative oxygen. |
| ~59 | Cα | The α-carbon's chemical shift is influenced by the adjacent nitrogen and carbonyl groups. |
| ~52 | -OCH₃ | The methyl ester carbon. |
| ~35 | N-CH₃ | The N-methyl carbon resonance. |
| ~28 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
Authoritative Grounding: The predicted chemical shifts are based on established ranges for protected amino acids and related organic molecules.[1][2][3] The specific values can be influenced by solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR absorption bands for Boc-N-Me-Ser-OMe are summarized below.
Table 3: Predicted IR Absorption Frequencies for Boc-N-Me-Ser-OMe
| Frequency (cm⁻¹) | Intensity | Assignment | Rationale & Notes |
| ~3450 | Broad, Medium | O-H stretch | The hydroxyl group will give a characteristic broad absorption. The exact position and broadness depend on hydrogen bonding. |
| ~2980, 2930 | Medium | C-H stretch (sp³) | Aliphatic C-H stretching from the methyl and methylene groups. |
| ~1745 | Strong | C=O stretch (Ester) | A strong, sharp absorption characteristic of the ester carbonyl group.[4][5] |
| ~1695 | Strong | C=O stretch (Carbamate) | The Boc group's carbonyl stretch, typically at a slightly lower wavenumber than the ester due to the influence of the nitrogen atom.[6] |
| ~1160 | Strong | C-O stretch | Strong C-O stretching bands are expected from the ester and carbamate moieties. |
Trustworthiness: The absence of a significant N-H stretching band (typically around 3300 cm⁻¹) would be a key indicator of successful N-methylation. The two distinct, strong carbonyl peaks are characteristic of molecules containing both ester and carbamate functional groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and can provide structural information through fragmentation analysis.
Table 4: Predicted Mass Spectrometry Data for Boc-N-Me-Ser-OMe (ESI+)
| m/z | Ion | Rationale & Notes |
| 234.13 | [M+H]⁺ | The protonated molecular ion. The exact mass can be used to confirm the elemental composition (C₁₀H₁₉NO₅). |
| 256.11 | [M+Na]⁺ | Adduct with sodium, commonly observed in ESI-MS. |
| 178.09 | [M+H - C₄H₈]⁺ | Loss of isobutylene (56 Da) from the Boc group is a very common fragmentation pathway for Boc-protected compounds. |
| 134.08 | [M+H - 100]⁺ | Loss of the entire Boc group (100 Da). |
| 116.07 | [M+H - Boc - CH₃OH]⁺ | Subsequent loss of methanol from the methyl ester. |
Expertise & Experience Insights: In electrospray ionization (ESI), Boc-protected amino acids are known to be somewhat labile. Observing the characteristic loss of 56 Da (isobutylene) is a strong indicator of the presence of the Boc group. The fragmentation pattern can help to confirm the connectivity of the molecule.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.
NMR Spectroscopy Protocol
Caption: A typical workflow for NMR data acquisition and processing.
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Sample Preparation: Accurately weigh 10-20 mg of the purified compound into a clean, dry vial. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS). Transfer the solution to a 5 mm NMR tube.
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Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent. Tune and shim the magnetic field to achieve optimal resolution and lineshape.
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Data Acquisition: Acquire a standard ¹H NMR spectrum. Subsequently, acquire a ¹³C{¹H} NMR spectrum. For unambiguous assignments, two-dimensional NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are highly recommended.
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Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform. Perform phase and baseline correction on the resulting spectra. Integrate the signals in the ¹H spectrum and pick the peaks in all spectra.
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Data Analysis: Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm). Analyze the chemical shifts, integration values, and coupling patterns to assign the signals to the protons and carbons in the molecule.
FT-IR Spectroscopy Protocol
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Sample Preparation (ATR): Place a small amount of the neat oil or solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
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Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental absorbances.
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Sample Scan: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
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Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Mass Spectrometry (ESI-MS) Protocol
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Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
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Instrument Parameters: Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to achieve stable ionization and optimal signal intensity.
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Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 Da).
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Fragmentation (MS/MS): If desired, perform tandem mass spectrometry (MS/MS) by selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to obtain a fragment ion spectrum.
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Data Analysis: Analyze the resulting spectrum to identify the molecular ion and any significant fragment ions. Use the accurate mass data to confirm the elemental composition.
Conclusion
This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of Boc-N-Me-Ser-OMe. The presented NMR, IR, and MS data, along with their detailed interpretations and standard experimental protocols, offer a robust framework for the characterization of this N-methylated amino acid derivative. By understanding and applying this spectroscopic fingerprint, researchers in peptide synthesis and drug development can confidently verify the structure and purity of their material, ensuring the integrity of their subsequent research.
References
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Gehrig, P. M., Hunziker, P. E., Zahariev, S., & Pongor, S. (2004). Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Journal of the American Society for Mass Spectrometry, 15(2), 142–149. [Link]
- D'Souza, A., & Puranik, V. G. (2010). Differentiation of Boc-protected α,δ-/δ,α- and β,δ-/δ,β-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(11), 1547-1554.
- Oldfield, E. (2002). Chemical Shifts in Amino Acids, Peptides, and Proteins: From Quantum Chemistry to Drug Design. Annual Review of Physical Chemistry, 53, 349-378.
-
Organic Syntheses. (1992). 70, 18. [Link]
- Hart, M. E., & Chamberlain, J. R. (2011). A simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc.
-
Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
WebSpectra. (n.d.). Methyl Carbamate IR Spectrum. [Link]
-
University of Cambridge. (n.d.). Chemical Shifts. [Link]
-
Matrix Science. (n.d.). Peptide fragmentation. [Link]
-
Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. [Link]
- Nyquist, R. A. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides.
-
Hiraga, Y., Chaki, S., Uyama, Y., & Niwayama, S. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 993. [Link]
- Ivleva, E. A., et al. (2022). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Foods, 11(15), 2296.
-
PubChem. (n.d.). Methyl Carbamate. [Link]
-
Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. [Link]
-
Wu, K.-P. (2021). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. KPWu's group research site. [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Chemguide. (n.d.). Interpreting infra-red spectra. [Link]
-
University of Potsdam. (n.d.). Peptide NMR. [Link]
-
Ohio State University. (n.d.). Mass spectrometry of peptides and proteins. [Link]
-
Arnold, L. D., & May, R. G. (2007). Pressure dependence of side chain 1H and 15N-chemical shifts in the model peptides Ac-Gly-Gly-Xxx-Ala-NH2. Journal of Biomolecular NMR, 39(1), 25-39. [Link]
